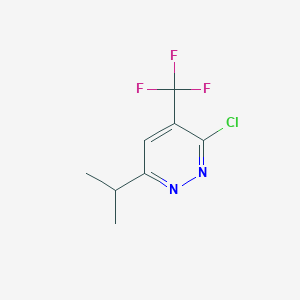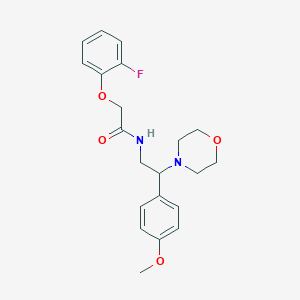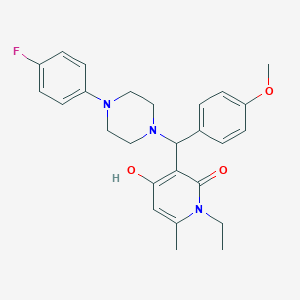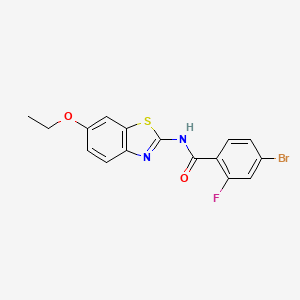![molecular formula C17H13F3N2O2S2 B2914590 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2176338-50-2](/img/structure/B2914590.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide, also known as BTF, is a small molecule that has been studied extensively for its potential therapeutic benefits. BTF is a member of the nicotinamide class of compounds, which have been shown to have a wide range of biological activities. In
作用機序
The mechanism of action of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide is not fully understood, but it is believed to act through multiple pathways. N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
実験室実験の利点と制限
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide has several advantages for lab experiments, including its high purity and stability. N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide is also relatively easy to synthesize, making it a cost-effective candidate for further research. However, one limitation of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide is its low solubility, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are several future directions for research on N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide. One area of interest is the development of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide-based therapies for cancer and other diseases. Another area of interest is the elucidation of the mechanism of action of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide, which could lead to the development of more targeted therapies. Additionally, further research is needed to explore the potential side effects and toxicity of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide in vivo.
合成法
The synthesis of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide involves a multistep process that begins with the reaction of 2,3'-bithiophene with 2-bromoethanol to form the intermediate compound 2-(2-hydroxyethyl)-2,3'-bithiophene. This intermediate is then reacted with 6-trifluoromethylnicotinic acid to form the final product, N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide. The synthesis of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide has been optimized to produce high yields and purity, making it a viable candidate for further research.
科学的研究の応用
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide has been studied extensively for its potential therapeutic benefits in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for further research in these areas.
特性
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S2/c18-17(19,20)15-4-1-10(7-21-15)16(24)22-8-12(23)14-3-2-13(26-14)11-5-6-25-9-11/h1-7,9,12,23H,8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBGFEHUQYPIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2914510.png)


![4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2914519.png)
![5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2914520.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2914523.png)

![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2914526.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2914527.png)

